tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethyl group, a tert-butyl group, and a dihydroisoquinoline core
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as manganese catalysts in the presence of hydrogen peroxide . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dihydroisoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: The compound’s unique structural features make it a candidate for drug development and pharmaceutical research.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dihydroisoquinoline core can interact with various enzymes and receptors. The specific pathways involved depend on the compound’s application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-(hydroxymethyl)-8-(methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
tert-Butyl 6-(hydroxymethyl)-8-(chloromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: The presence of a chloromethyl group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of structural features, which can lead to distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20F3NO3 |
---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(22)20-5-4-11-6-10(9-21)7-13(12(11)8-20)16(17,18)19/h6-7,21H,4-5,8-9H2,1-3H3 |
InChI Key |
AGVHUYNVEWKPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.